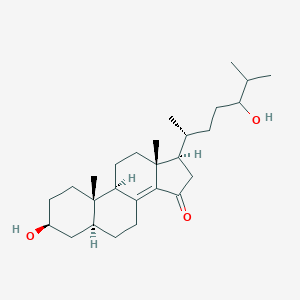

3,24-Dihydroxycholest-8(14)-en-15-one

Beschreibung

Eigenschaften

IUPAC Name |

(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16(2)23(29)9-6-17(3)22-15-24(30)25-20-8-7-18-14-19(28)10-12-26(18,4)21(20)11-13-27(22,25)5/h16-19,21-23,28-29H,6-15H2,1-5H3/t17-,18+,19+,21+,22-,23?,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMBRHJGBMZVML-MOTDRCRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C(C)C)O)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923255 | |

| Record name | 3,24-Dihydroxycholest-8(14)-en-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120171-12-2 | |

| Record name | 3,24-Dihydroxycholest-8(14)-en-15-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120171122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,24-Dihydroxycholest-8(14)-en-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis of 3,24-dihydroxycholest-8(14)-en-15-one (referred to as V in source) begins with the steroidal precursor 3β-acetoxy-24-hydroxy-5α-chol-8(14)-en-15-one (VI) . This intermediate is derived from 3β-hydroxy-5α-cholest-8(14)-en-15-one (I ), a compound known for its cholesterol-lowering activity. The acetoxy group at C-3 and hydroxyl group at C-24 in VI are critical for subsequent functionalization.

Oxidation and Wittig Olefination

Oxidation of VI using a Jones reagent or similar oxidizing agent yields 3β-acetoxy-24-oxo-5α-chol-8(14)-en-15-one (VII) , a key aldehyde intermediate. This aldehyde undergoes Wittig olefination with isopropyltriphenylphosphonium iodide to form 3β-acetoxy-5α-cholesta-8(14),24-dien-15-one (VIII) . The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at room temperature, resulting in a conjugated diene system at C-24.

Hydrolysis to Free Sterol

The acetyl group at C-3 in VIII is removed via alkaline hydrolysis using potassium hydroxide (KOH) in methanol, yielding 3β-hydroxy-5α-cholesta-8(14),24-dien-15-one (IX) . This step restores the free hydroxyl group at C-3, essential for biological activity.

Oxymercuration and Hydroboration-Oxidation

To introduce the 24-hydroxy group, VIII is subjected to oxymercuration with mercuric acetate in aqueous tetrahydrofuran, followed by reductive demercuration with sodium borohydride (NaBH4). This produces 3β,25-dihydroxy-5α-cholest-8(14)-en-15-one (IV) . Alternatively, hydroboration-oxidation of VIII using borane-dimethyl sulfide (BH3·SMe2) and subsequent oxidation with hydrogen peroxide (H2O2) generates 3β,24-dihydroxy-5α-cholest-8(14)-en-15-one (V) as a 5:4 mixture of 24R and 24S epimers.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The stereochemistry and structural integrity of V were confirmed using 1H and 13C NMR. Key signals include:

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of V revealed a molecular ion peak at m/z 456.3502 (calculated for C27H44O3: 456.3504), consistent with its molecular formula. Fragmentation patterns included losses of H2O (-18 Da) and the side chain (-142 Da), confirming the dihydroxyketone structure.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (TMS) ether derivatives of V showed distinct retention times for the 24R and 24S epimers (22.3 min and 22.9 min, respectively). Liquid chromatography (LC) coupled with tandem MS (LC-MS/MS) further resolved these epimers using a C18 column and acetonitrile-water gradients.

Epimeric Resolution and Biological Activity

Separation of 24R and 24S Epimers

The 5:4 epimeric mixture of V was partially resolved using preparative thin-layer chromatography (TLC) on silica gel with ethyl acetate-hexane (3:7) as the mobile phase. The 24R epimer exhibited slightly higher polarity, with an Rf value of 0.38 compared to 0.42 for the 24S epimer.

HMG-CoA Reductase Inhibition

Both epimers demonstrated potent activity in lowering HMG-CoA reductase levels in Chinese hamster ovary (CHO) cells, with IC50 values of 12 ± 2 nM (24R) and 15 ± 3 nM (24S). This suggests minimal stereochemical dependence on biological efficacy.

Comparative Evaluation of Synthetic Routes

| Method | Key Steps | Yield (%) | Epimeric Ratio (24R:24S) | Reference |

|---|---|---|---|---|

| Oxymercuration | Hg(OAc)2, NaBH4 | 58 | N/A | |

| Hydroboration-Oxidation | BH3·SMe2, H2O2 | 62 | 5:4 |

The hydroboration-oxidation route offers higher yields and direct access to the 24-hydroxy group, albeit with epimeric heterogeneity. In contrast, oxymercuration provides a single stereoisomer but requires toxic mercury reagents .

Analyse Chemischer Reaktionen

Types of Reactions

3,24-Dihydroxycholest-8(14)-en-15-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of the ketone group to a hydroxyl group.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC or Jones reagent under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a precursor for the synthesis of complex steroidal molecules.

Biology: Investigating its role in cellular processes and metabolic pathways.

Medicine: Exploring its potential as a therapeutic agent for treating diseases related to cholesterol metabolism.

Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.

Wirkmechanismus

The mechanism by which 3,24-Dihydroxycholest-8(14)-en-15-one exerts its effects involves interaction with specific molecular targets, such as enzymes involved in cholesterol metabolism. It may modulate the activity of these enzymes, thereby influencing various biochemical pathways and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The biological activity of sterols is highly dependent on modifications to the steroid nucleus and side chain. Below is a comparison of 3,24-dihydroxycholest-8(14)-en-15-one with analogous compounds:

HMG-CoA Reductase Inhibition

- The parent 15-ketosterol is the most potent inhibitor (IC50 ~0.1 μM), while 3,24-dihydroxycholest-8(14)-en-15-one requires higher concentrations (2.5 μM) for ~56% suppression .

- Fluorinated analogs (e.g., Compound X) retain potency equivalent to the parent compound but with improved pharmacokinetics .

Cholesterol-Lowering Efficacy

- 3,24-Dihydroxy derivative : Shows moderate hypocholesterolemic effects but lower bioavailability due to hydroxylation at C24, which may enhance polarity and reduce intestinal absorption .

- Parent 15-ketosterol : Reduces serum cholesterol by >30% in rats but suppresses appetite at high doses, complicating therapeutic use .

- Fluorinated analogs : Achieve significant cholesterol reduction without appetite suppression, making them superior candidates for drug development .

Metabolic Stability

- The parent 15-ketosterol is rapidly metabolized by CYP27A1 to 26/27-hydroxylated products, limiting its efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.